T-1095A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

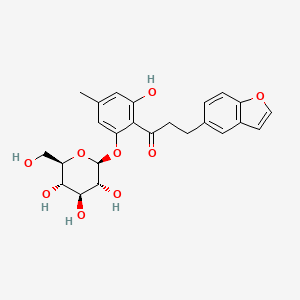

T-1095A is an active metabolite of this compound and T-1095 are synthetic agents derived from phlorizin, a specific inhibitor of Na+-glucose cotransporters (SGLTs). Unlike phlorizin, T-1095 is absorbed into the circulation via oral administration, is metabolized to the active form, this compound, and suppresses the activity of SGLTs in the kidney. T-1095 may be a useful antidiabetic drug. Long-term treatment with T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats. Chronic administration of T-1095 (0.1% w w(-1) pellet chow, for 12 weeks) decreased blood glucose and haemoglobin A(1C) levels, and improved glucose intolerance in db/db mice. T-1095 may be a useful antidiabetic drug, providing a novel therapeutic approach for diabetes.

Wissenschaftliche Forschungsanwendungen

Diabetes Management

T-1095A has been extensively studied for its role in managing diabetes. Research indicates that chronic administration of T-1095 (which metabolizes to this compound) significantly lowers blood glucose and glycosylated hemoglobin (HbA1c) levels in various animal models:

- Streptozotocin-Induced Diabetic Rats : Long-term treatment with T-1095 resulted in improved hyperglycemia and reduced kidney weight associated with diabetes complications .

- Goto-Kakizaki Rats : Sustained treatment prevented diabetic neuropathy and improved overall glucose intolerance .

Cardiovascular Effects

Recent studies have raised concerns regarding the cardiovascular safety profile of this compound. In a post-myocardial infarction model, T-1095 was found to exacerbate cardiac dysfunction, leading to worsened systolic and diastolic function compared to controls . This suggests that while this compound may be beneficial for glucose control, caution is warranted regarding its use in patients with existing cardiovascular conditions.

Case Study 1: Efficacy in Diabetic Models

In a study involving streptozotocin-induced diabetic rats, administration of T-1095 at varying doses demonstrated a dose-dependent reduction in blood glucose levels and HbA1c. The treatment also mitigated the development of renal complications associated with diabetes, such as microalbuminuria .

Case Study 2: Cardiovascular Implications

Another significant study assessed the impact of T-1095 on cardiac function post-myocardial infarction. Results indicated that T-1095 treatment led to increased lung weights and impaired cardiac function metrics (e.g., ejection fraction), highlighting potential risks associated with its use in patients with heart disease .

Data Tables

Eigenschaften

CAS-Nummer |

209746-56-5 |

|---|---|

Molekularformel |

C24H26O9 |

Molekulargewicht |

458.5 g/mol |

IUPAC-Name |

3-(1-benzofuran-5-yl)-1-[2-hydroxy-4-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

InChI |

InChI=1S/C24H26O9/c1-12-8-16(27)20(15(26)4-2-13-3-5-17-14(10-13)6-7-31-17)18(9-12)32-24-23(30)22(29)21(28)19(11-25)33-24/h3,5-10,19,21-25,27-30H,2,4,11H2,1H3/t19-,21-,22+,23-,24-/m1/s1 |

InChI-Schlüssel |

GMYFQAHYWIYNES-PFKOEMKTSA-N |

SMILES |

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

Isomerische SMILES |

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

Kanonische SMILES |

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

T-1095A, T 1095A, T1095A, J1.265.331J |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.